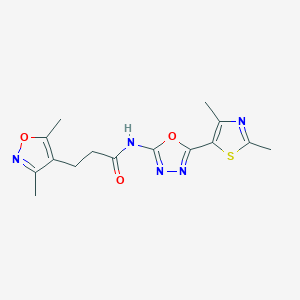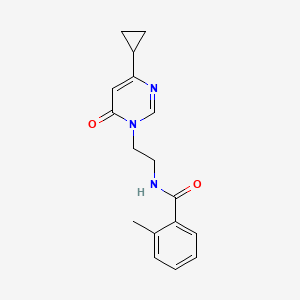![molecular formula C11H17NO B2925211 8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1864804-63-6](/img/structure/B2925211.png)
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane” is a chemical compound with the CAS Number: 1864804-63-6 . It has a molecular weight of 179.26 . The IUPAC name of this compound is 8-(but-2-yn-1-yl)-5-oxa-8-azaspiro[3.5]nonane . The InChI code for this compound is 1S/C11H17NO/c1-2-3-7-12-8-9-13-11(10-12)5-4-6-11/h4-10H2,1H3 .
Physical And Chemical Properties Analysis
“8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for the compound “8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane”, also known as “EN300-6735450”. However, the available information primarily discusses its availability for pharmaceutical testing and as a high-quality reference standard . There is also mention of its potential for producing important biologically active compounds .
Safety and Hazards
The safety information for “8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
8-but-2-ynyl-5-oxa-8-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-12-8-9-13-11(10-12)5-4-6-11/h4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEDJSMSKHYOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCOC2(C1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane | |
CAS RN |
1864804-63-6 |
Source


|
| Record name | 8-(but-2-yn-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)


![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)


![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)

